An In-depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Apixaban Sulfate Sodium
An In-depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Apixaban Sulfate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban in humans. Apixaban, a potent, direct, and reversible inhibitor of Factor Xa, is a widely used oral anticoagulant for the prevention and treatment of thromboembolic diseases. Understanding the synthesis and characterization of its metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of reference standards for analytical assays. This technical guide provides a detailed overview of the synthesis and characterization of O-desmethyl apixaban sulfate sodium.
Synthesis of O-Desmethyl Apixaban Sulfate Sodium
The synthesis of O-desmethyl apixaban sulfate sodium is a multi-step process that begins with the synthesis of the precursor, O-desmethyl apixaban, followed by a sulfation reaction and subsequent conversion to its sodium salt.
Synthesis of O-Desmethyl Apixaban
The synthesis of O-desmethyl apixaban follows a similar pathway to the synthesis of apixaban, with the key difference being the use of a protected 4-hydroxyphenylhydrazine derivative in place of the 4-methoxyphenylhydrazine used for apixaban. Numerous patents describe the synthesis of apixaban and its core intermediates. A plausible synthetic route to O-desmethyl apixaban is outlined below.
Experimental Protocol: Synthesis of O-Desmethyl Apixaban (Proposed)
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Step 1: Synthesis of the pyrazole (B372694) core. The synthesis would begin with the reaction of a protected 4-hydroxyphenylhydrazine with a suitable pyrazole precursor, such as ethyl 2-chloro-3-oxobutanoate, to form the corresponding pyrazole-3-carboxylate.
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Step 2: Formation of the pyrazolo[3,4-c]pyridin-7-one core. The pyrazole intermediate is then reacted with a suitable diketone or its equivalent to construct the bicyclic pyrazolo[3,4-c]pyridin-7-one core structure.
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Step 3: Introduction of the piperidinylphenyl moiety. The subsequent step involves the coupling of the pyrazolo[3,4-c]pyridin-7-one core with a derivative of 4-(2-oxopiperidin-1-yl)aniline. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
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Step 4: Amidation. The ester group on the pyrazole ring is then converted to the primary amide through reaction with ammonia.
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Step 5: Deprotection. The protecting group on the phenolic hydroxyl is removed to yield O-desmethyl apixaban.
Sulfation of O-Desmethyl Apixaban and Salt Formation
Experimental Protocol: Sulfation and Salt Formation (Proposed)
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Sulfation: O-desmethyl apixaban is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or N,N-dimethylformamide (DMF). A sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
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Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous base. The product is then extracted into a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude O-desmethyl apixaban sulfate.
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Sodium Salt Formation: The crude O-desmethyl apixaban sulfate is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A solution of sodium hydroxide (B78521) or sodium methoxide (B1231860) in the corresponding alcohol is added dropwise until the desired pH is reached. The sodium salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization of O-Desmethyl Apixaban Sulfate Sodium
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized O-desmethyl apixaban sulfate sodium. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of O-desmethyl apixaban sulfate sodium and for its quantification in various matrices.
Experimental Protocol: HPLC Analysis
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
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Detection: UV detection at a wavelength of approximately 280 nm is suitable for apixaban and its metabolites.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Injection Volume: 10-20 µL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to elucidate its fragmentation pattern for structural confirmation.
Experimental Protocol: LC-MS/MS Analysis
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Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
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Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
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Data Acquisition: Full scan mode is used to determine the parent ion mass, and product ion scan (MS/MS) mode is used to obtain fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the synthesized molecule. Both 1H and 13C NMR spectra are acquired.
Experimental Protocol: NMR Analysis
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Solvent: A deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O), is used.
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.
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Experiments: In addition to standard 1D 1H and 13C NMR, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Data Presentation
Table 1: Physicochemical Properties of O-Desmethyl Apixaban Sulfate Sodium
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₅NaO₇S |
| Molecular Weight | 547.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Table 2: HPLC Purity Data (Representative)
| Compound | Retention Time (min) | Purity (%) |
| O-Desmethyl Apixaban Sulfate Sodium | 8.5 | >98 |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | [M-Na+2H]⁺ (Calculated) | [M-Na+2H]⁺ (Observed) |
| ESI Positive | 548.12 | Data not available | 526.14 | Data not available |
Table 4: ¹H NMR Spectral Data (Predicted, in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Specific data not available | - | - | Aromatic, Aliphatic Protons |
Note: Actual experimental NMR data is not publicly available. The provided table is a placeholder for predicted data.
Visualizations
Caption: Proposed chemical synthesis pathway for O-Desmethyl Apixaban Sulfate Sodium.
